

IUPAC name for 1,4-Diphenoxylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diphenoxylbenzene

Cat. No.: B1210776

[Get Quote](#)

An In-depth Technical Guide to **1,4-Diphenoxylbenzene** for Researchers and Drug Development Professionals

Introduction

1,4-Diphenoxylbenzene, also known by its IUPAC name, is an aromatic ether characterized by a central benzene ring substituted with two phenoxy groups at the para positions.^[1] Its rigid, symmetrical structure and the presence of ether linkages bestow upon it unique chemical and physical properties, making it a compound of significant interest in materials science and organic synthesis. It serves as a crucial monomer or intermediate in the production of high-performance polymers and as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries.^[1] This guide provides a comprehensive overview of **1,4-diphenoxylbenzene**, including its physicochemical properties, detailed synthesis protocols, spectroscopic data, and applications relevant to researchers and professionals in drug development.

Chemical and Physical Properties

1,4-Diphenoxylbenzene is a white to light yellow crystalline solid at room temperature.^[1] Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of **1,4-Diphenoxylbenzene**

Property	Value	Reference(s)
IUPAC Name	1,4-diphenoxylbenzene	[1] [2] [3]
Synonyms	p-Diphenoxylbenzene, Hydroquinone diphenyl ether, 4-Phenoxydiphenyl oxide	[1] [4] [5]
CAS Number	3061-36-7	[1] [3] [6]
Molecular Formula	C ₁₈ H ₁₄ O ₂	[1] [3] [6]
Molecular Weight	262.31 g/mol	[1] [5]
Appearance	White to light yellow crystalline solid/powder	[1]
Melting Point	68-78 °C	[1] [3]
Boiling Point	~182 °C at 0.003 bar	[1]
Density	1.083 g/cm ³	[1]
Solubility	Insoluble in water; soluble in solvents like CDCl ₃ for NMR analysis. [1] [6]	
InChI Key	UVGPELGZPWDPFP- UHFFFAOYSA-N	[1] [3]
Canonical SMILES	C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3	[1]

Synthesis and Manufacturing

The synthesis of diaryl ethers like **1,4-diphenoxylbenzene** is most commonly achieved through cross-coupling reactions. The two primary methods employed are the Williamson ether synthesis and the Ullmann condensation.[\[5\]](#)[\[7\]](#)

- Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an aryl halide. For **1,4-diphenoxylbenzene**, this would typically involve reacting the disodium salt of

hydroquinone with an activated aryl halide. However, the reaction with unactivated aryl halides can be challenging.[5][8]

- Ullmann Condensation: This is a more traditional and robust method for diaryl ether synthesis, involving the copper-catalyzed reaction of a phenol with an aryl halide in the presence of a base.[7][9] Modern advancements have introduced ligands that allow the reaction to proceed under milder conditions.[9]

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes the synthesis of **1,4-diphenoxylbenzene** from hydroquinone and bromobenzene.

Reaction Scheme: $\text{HO-C}_6\text{H}_4\text{-OH} + 2 \text{C}_6\text{H}_5\text{Br} \xrightarrow{(\text{CuI, Base})} \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{-OC}_6\text{H}_5$

Materials and Reagents:

- Hydroquinone (1.0 eq)
- Bromobenzene (2.2 eq)
- Copper(I) Iodide (CuI) (0.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.5 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Equipment for column chromatography (silica gel)

Procedure:

- Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
- Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF as the solvent, followed by bromobenzene (2.2 eq).
- Reaction: Heat the reaction mixture to 130-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (hydroquinone) is consumed (typically 12-24 hours).
- Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1 M HCl and stir.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.
- Washing: Wash the combined organic layers with water, followed by brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a solvent like ethanol to obtain pure **1,4-diphenoxylbenzene**.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **1,4-diphenoxylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.^[1] Spectra are typically recorded in deuterated chloroform (CDCl_3).^[1]

Table 2: NMR Spectroscopic Data for **1,4-Diphenoxylbenzene** in CDCl_3

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
^1H NMR	7.36 - 7.31	m	4H	Protons on terminal phenyl rings (ortho to oxygen)	[1]
	7.11 - 7.07	m	2H	Protons on terminal phenyl rings (para to oxygen)	[1]
	7.03 - 6.99	m	8H	Protons on central benzene ring & terminal phenyl rings (meta to oxygen)	[1]
^{13}C NMR	157.8	s	-	C-O (terminal phenyl rings)	[1]
	152.7	s	-	C-O (central benzene ring)	[1]
	129.7	s	-	CH (terminal phenyl rings)	[1]
	122.9	s	-	CH (terminal phenyl rings)	[1]
	120.4	s	-	CH (central benzene ring)	[1]
	118.3	s	-	CH (terminal phenyl rings)	[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1,4-diphenoxylbenzene** is characterized by absorptions typical for aromatic ethers.

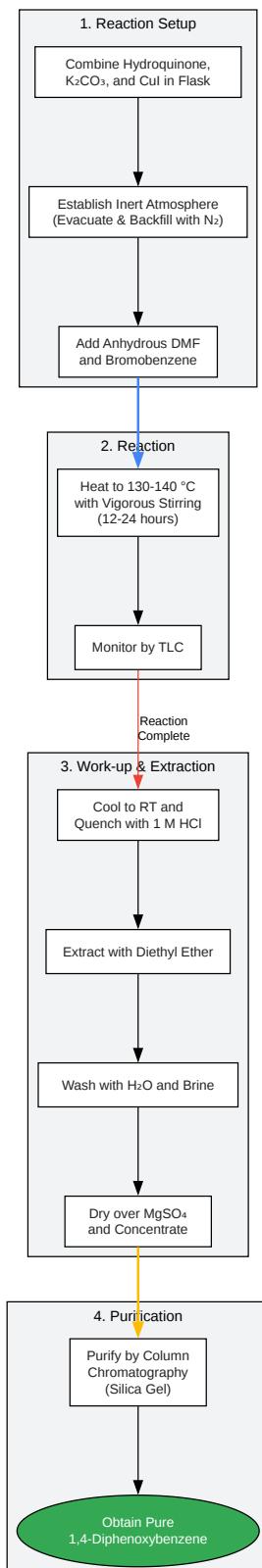
Table 3: Key IR Absorption Bands for **1,4-Diphenoxylbenzene**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100 - 3000	C-H Stretch	Aromatic
~1600 - 1450	C=C Stretch	Aromatic Ring
~1240 - 1200	C-O-C Stretch	Aryl Ether (Asymmetric)
~1050 - 1010	C-O-C Stretch	Aryl Ether (Symmetric)
~880 - 800	C-H Bend (Out-of-plane)	p-Disubstituted Benzene

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **1,4-diphenoxylbenzene**, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M^+) at $m/z = 262$, corresponding to its molecular weight. [4]

Applications in Research and Drug Development


While direct applications as an active pharmaceutical ingredient (API) are not widely reported, **1,4-diphenoxylbenzene** and its analogs are significant as intermediates and structural motifs in several areas of research and development.

- **High-Performance Polymers:** The rigid diaryl ether linkage is a key structural component in high-performance polymers like Polyether ether ketone (PEEK) and Polyether ether ketone ketone (PEKK). [1] These materials exhibit exceptional thermal stability and chemical resistance, making them valuable in aerospace, offshore drilling, and medical device applications. [1]

- Organic Synthesis Intermediate: The structure serves as a scaffold for the synthesis of more complex molecules.[6] Its related compound, 1,4-dimethoxybenzene, is a well-established building block for various APIs, suggesting that **1,4-diphenoxylbenzene** can be used in similar multi-step synthetic pathways where its specific steric and electronic properties are desired.[1][10]
- Liquid Crystal Precursors: The rod-like, rigid structure of **1,4-diphenoxylbenzene** makes it a potential precursor for the synthesis of liquid crystal materials.[1]

Visualized Workflow: Synthesis of **1,4-Diphenoxylbenzene**

The following diagram illustrates the key stages in the laboratory synthesis of **1,4-diphenoxylbenzene** via the Ullmann condensation, from reaction setup to final purification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. guidechem.com [guidechem.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [IUPAC name for 1,4-Diphenoxylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210776#iupac-name-for-1-4-diphenoxylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com